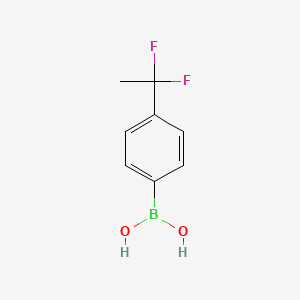

(4-(1,1-Difluoroethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15991629

Molecular Formula: C8H9BF2O2

Molecular Weight: 185.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BF2O2 |

|---|---|

| Molecular Weight | 185.97 g/mol |

| IUPAC Name | [4-(1,1-difluoroethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BF2O2/c1-8(10,11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3 |

| Standard InChI Key | SKDLDQKIRXQHRI-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(C=C1)C(C)(F)F)(O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(4-(1,1-Difluoroethyl)phenyl)boronic acid is systematically named as B-[4-(1,1-difluoroethyl)phenyl]boronic acid. Its molecular formula is C₈H₉BF₂O₂, with a molar mass of 185.96 g/mol . The compound’s structure features a phenyl ring substituted at the para-position with a 1,1-difluoroethyl group (–CF₂CH₃) and a boronic acid (–B(OH)₂) moiety.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.23 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 293.9 ± 50.0 °C (Predicted) |

| pKa | 8.39 ± 0.16 (Predicted) |

| Molecular Weight | 185.96 g/mol |

These properties are critical for predicting solubility, reactivity, and purification strategies . The relatively low pKa suggests moderate acidity, enabling participation in pH-dependent reactions such as Suzuki-Miyaura couplings.

Role in Organoborane Chemistry

Organoboranes as Synthetic Intermediates

Organoboranes like (4-(1,1-difluoroethyl)phenyl)boronic acid are pivotal in modern organic synthesis. Their ability to form stable covalent bonds with transition metals facilitates catalytic cross-coupling reactions, enabling the construction of complex aryl-aryl and aryl-heteroaryl frameworks . The fluorine substituents in this compound enhance electrophilicity, potentially improving reaction kinetics in palladium-catalyzed processes.

Fluorine Substituent Effects

The 1,1-difluoroethyl group introduces steric and electronic effects. Fluorine’s high electronegativity polarizes the C–F bonds, increasing the phenyl ring’s electron-withdrawing character. This polarization may stabilize transition states in coupling reactions, as observed in structurally analogous fluorinated boronic acids .

Synthetic Applications and Reactivity

Suzuki-Miyaura Cross-Coupling

(4-(1,1-Difluoroethyl)phenyl)boronic acid is theorized to act as a nucleophilic partner in Suzuki reactions, forming carbon-carbon bonds with aryl halides. Its performance can be compared to non-fluorinated analogs, where fluorine substituents typically accelerate oxidative addition steps due to enhanced electrophilicity .

Comparative Analysis with Related Compounds

Fluorinated vs. Non-Fluorinated Boronic Acids

Compared to non-fluorinated phenylboronic acids, the difluoroethyl group in this compound reduces electron density on the phenyl ring, as evidenced by its lower pKa relative to 4-methylphenylboronic acid (pKa ~9.5) . This electronic modulation can enhance reactivity in electron-deficient systems.

Table 2: Select Fluorinated Boronic Acids

| Compound | pKa | Boiling Point (°C) |

|---|---|---|

| (4-(1,1-Difluoroethyl)phenyl)boronic acid | 8.39 | 293.9 |

| 3,4-Difluoro-5-(trifluoromethyl)phenylboronic acid | 7.8* | 310* |

| 4-Trifluoromethylphenylboronic acid | 8.1 | 305 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume